molecular formula C19H28N2O4 B7885296 1-Boc-4-(Cbz-amino)azepane

1-Boc-4-(Cbz-amino)azepane

Cat. No. B7885296
M. Wt: 348.4 g/mol
InChI Key: OZDJHIOXQZWYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(Cbz-amino)azepane is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(Cbz-amino)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(Cbz-amino)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1-Boc-4-(Cbz-amino)azepane are amines . Amines play a crucial role in various biological processes, including neurotransmission, and are involved in the synthesis of many biomolecules.

Mode of Action

1-Boc-4-(Cbz-amino)azepane is a compound that is used for the protection of amines . The compound interacts with its targets (amines) through a process known as amine protection . This process involves the formation of carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl . These carbamates can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-4-(Cbz-amino)azepane involve the synthesis and degradation of amines . By protecting amines, the compound can prevent unwanted reactions during the synthesis of complex molecules. This is particularly important for peptide synthesis .

Result of Action

The result of the action of 1-Boc-4-(Cbz-amino)azepane is the protection of amines, which can prevent unwanted reactions during the synthesis of complex molecules . This can be particularly useful in the synthesis of peptides .

Action Environment

The action, efficacy, and stability of 1-Boc-4-(Cbz-amino)azepane can be influenced by various environmental factors. For example, the compound’s ability to protect amines can be affected by the presence of other reactive groups, the pH of the environment, and the temperature .

properties

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylamino)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-7-10-16(11-13-21)20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDJHIOXQZWYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(Cbz-amino)azepane

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